1-Pyrrolidineacetic acid, (p-phenylphenacylidene)hydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-Pyrrolidineacetic acid, (p-phenylphenacylidene)hydrazide involves several steps. One common method includes the reaction of phenylpiracetam with hydrazine hydrate under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-Pyrrolidineacetic acid, (p-phenylphenacylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyrrolidineacetic acid, (p-phenylphenacylidene)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetic acid, (p-phenylphenacylidene)hydrazide involves its interaction with various molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly those involved in the regulation of seizures and cognitive functions . The compound may also interact with specific receptors and enzymes, influencing their activity and leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-Pyrrolidineacetic acid, (p-phenylphenacylidene)hydrazide can be compared with other similar compounds, such as:
Phenylpiracetam: The parent compound from which it is derived, known for its cognitive-enhancing and stimulant properties.
Pyrrolidine derivatives: These include various compounds with similar structures but different functional groups, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Hydrazide derivatives: Compounds with hydrazide groups that exhibit similar pharmacological activities, such as anticonvulsant and neuroprotective effects.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the hydrazide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5956-93-4 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-[2-oxo-2-(4-phenylphenyl)ethylidene]amino]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(14-21-22-20(25)15-23-12-4-5-13-23)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2,(H,22,25)/b21-14+ |
InChI Key |
JYDFWZCRSPGSEO-KGENOOAVSA-N |
Isomeric SMILES |
C1CCN(C1)CC(=O)N/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC(=O)NN=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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